2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide
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Overview
Description
2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide is a complex organic compound that features a mesityl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include mesityl derivatives, methoxyphenyl compounds, and imidazole precursors. Common reaction conditions involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the imidazole ring may produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry
In the industry, this compound might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-Mesityl-4-[(Z)-1-(4-methoxyphenyl)methylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-YL}sulfanyl)-N~1~-(2-methylphenyl)acetamide
- **4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- **2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
This compound is unique due to its combination of a mesityl group, a methoxyphenyl group, and an imidazole ring, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H29N3O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-5-oxo-1-(2,4,6-trimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C29H29N3O3S/c1-18-14-20(3)27(21(4)15-18)32-28(34)25(16-22-10-12-23(35-5)13-11-22)31-29(32)36-17-26(33)30-24-9-7-6-8-19(24)2/h6-16H,17H2,1-5H3,(H,30,33)/b25-16- |
InChI Key |
VQGYAQYFUXPMGS-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CSC2=N/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2C4=C(C=C(C=C4C)C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC3=CC=C(C=C3)OC)C(=O)N2C4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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